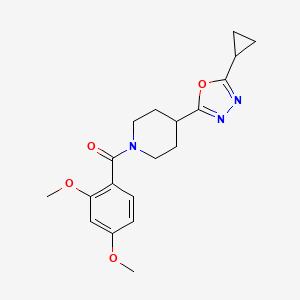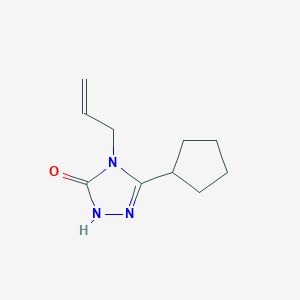![molecular formula C20H22N2O5 B2565347 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide CAS No. 1704665-32-6](/img/structure/B2565347.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of oxalamide, which is a class of organic compounds characterized by the presence of an oxalamide functional group. Oxalamides are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group and a 2-methoxy-2-(o-tolyl)ethyl group attached to an oxalamide core. The 2,3-dihydrobenzo[b][1,4]dioxin group is a bicyclic structure containing a six-membered benzene ring fused to a 1,4-dioxin ring . The 2-methoxy-2-(o-tolyl)ethyl group contains a methoxy group and a tolyl group (a methyl-substituted phenyl group) attached to an ethyl group .Wissenschaftliche Forschungsanwendungen
Hypoxia-Inducible Factors and Metastasis
Research by Gilkes et al. (2013) explored how hypoxia-inducible factors activate the transcription of genes encoding collagen prolyl hydroxylases, critical for collagen deposition in breast cancer metastasis. This study highlights the importance of prolyl hydroxylase inhibitors in cancer research, potentially aligning with the exploration of compounds like N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide for therapeutic applications (Gilkes et al., 2013).
Plant Defense Mechanisms
A study by Klun et al. (1967) on 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) , a chemical defense in maize against pests, illustrates the biological significance of methoxy-substituted compounds in plant resistance mechanisms. Such research could inform the investigation of related compounds for agricultural applications (Klun et al., 1967).
Neuropharmacology and Eating Disorders
Piccoli et al. (2012) examined the effects of selective antagonists on compulsive food consumption, pointing to the therapeutic potential of targeting specific receptors. The study underscores the broader interest in understanding how complex molecules modulate neural pathways, relevant to the design and application of compounds like N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide in neuropharmacology (Piccoli et al., 2012).
Chemotherapy and Cancer Treatment
Han et al. (2014) investigated the cytotoxic effects of ethyl-3,4-dihydroxybenzoate on esophageal squamous cell carcinoma cells, focusing on cell autophagy and apoptosis. This research is part of a larger effort to discover new treatments for cancer, suggesting a potential interest in the structural analogs of the compound for similar studies (Han et al., 2014).
Organic Synthesis and Pharmacology
Viglianisi and Menichetti (2010) reviewed the pharmacological relevance of 2,3-dihydrobenzo[b][1,4]oxathiine , emphasizing its multifaceted biological activities. This work underlines the broad interest in synthesizing and studying heterocyclic compounds for their therapeutic potential (Viglianisi & Menichetti, 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-13-5-3-4-6-15(13)18(25-2)12-21-19(23)20(24)22-14-7-8-16-17(11-14)27-10-9-26-16/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCGBSDOEDUEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2565272.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2565277.png)





